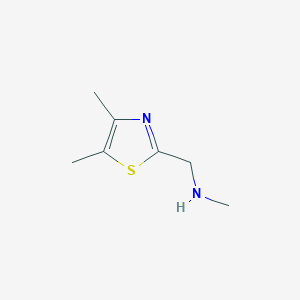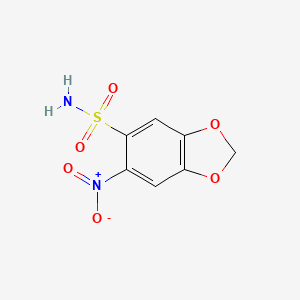
6-Nitro-1,3-dioxaindane-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1,3-dioxaindane-5-sulfonamide is a chemical compound with the molecular formula C7H6N2O6S It is characterized by the presence of a nitro group, a dioxane ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide typically involves the nitration of 1,3-dioxaindane-5-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-1,3-dioxaindane-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
6-Nitro-1,3-dioxaindane-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1,3-dioxaindane-5-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Dioxaindane-5-sulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
6-Amino-1,3-dioxaindane-5-sulfonamide: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
6-Nitroindazole: Shares the nitro group but has a different core structure, resulting in distinct chemical behavior and applications.
Uniqueness: 6-Nitro-1,3-dioxaindane-5-sulfonamide is unique due to the combination of its nitro, dioxane, and sulfonamide groups. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H6N2O6S |
|---|---|
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
6-nitro-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C7H6N2O6S/c8-16(12,13)7-2-6-5(14-3-15-6)1-4(7)9(10)11/h1-2H,3H2,(H2,8,12,13) |
Clave InChI |
KKRCIZCNUJUBJQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


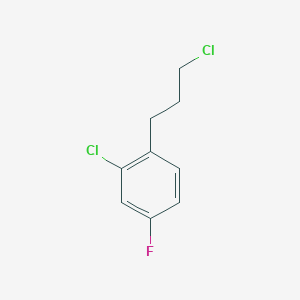
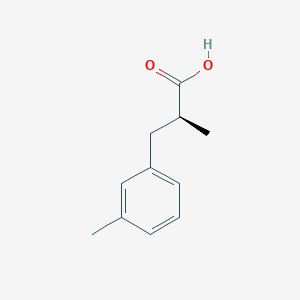
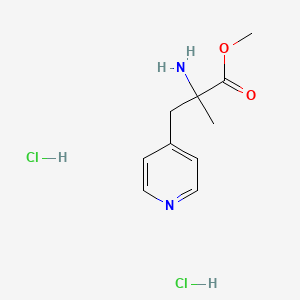
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
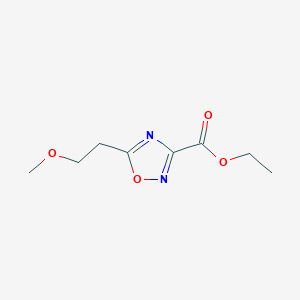
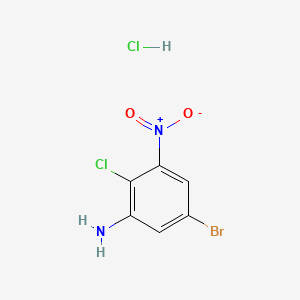

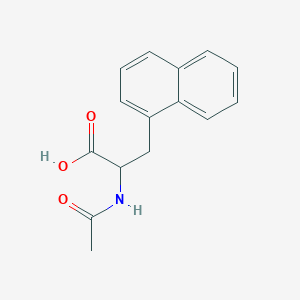
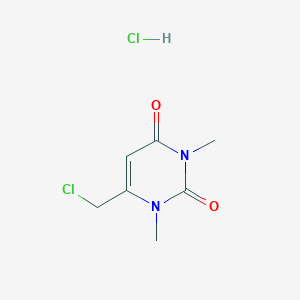
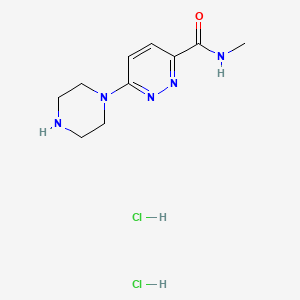
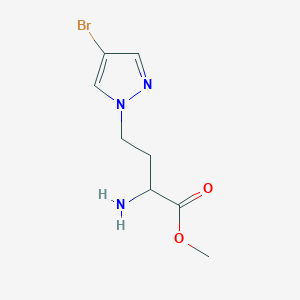
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
